3-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one
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Overview
Description
3-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one is a heterocyclic compound that features a unique combination of pyridine, oxadiazole, and quinoline moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one typically involves the formation of the oxadiazole ring followed by its attachment to the quinoline and pyridine rings. One common method involves the cyclization of a hydrazide with a nitrile oxide to form the oxadiazole ring. This intermediate can then be coupled with a quinoline derivative under appropriate conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
3-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation but often involve controlled temperatures and the use of solvents such as dichloromethane or ethanol .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of substituents, leading to diverse derivatives .
Scientific Research Applications
3-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its unique structure and potential biological activity.
Materials Science: The compound’s heterocyclic structure makes it a candidate for use in the development of novel materials with specific electronic, optical, or mechanical properties.
Mechanism of Action
The mechanism of action of 3-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary but often include binding to active sites, inhibiting enzyme activity, or modulating receptor function .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other heterocyclic molecules that feature pyridine, oxadiazole, or quinoline rings. Examples include:
Pyridin-2-yl derivatives: Compounds with similar pyridine moieties.
Quinolin-2-yl derivatives: Compounds with similar quinoline moieties.
Isoquinolin-1-yl derivatives: Compounds with similar isoquinoline moieties.
Uniqueness
What sets 3-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one apart is the specific combination of these three heterocyclic rings in a single molecule. This unique structure imparts distinct chemical and physical properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
3-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)-1H-quinolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10N4O2/c21-14-11-5-1-2-6-13(11)18-9-12(14)16-19-15(20-22-16)10-4-3-7-17-8-10/h1-9H,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AINKXPUSJCFRQV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=CN2)C3=NC(=NO3)C4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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